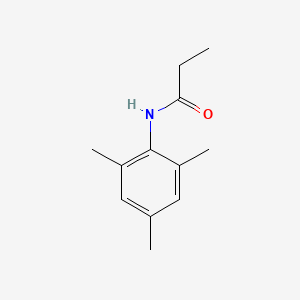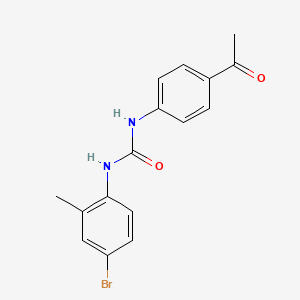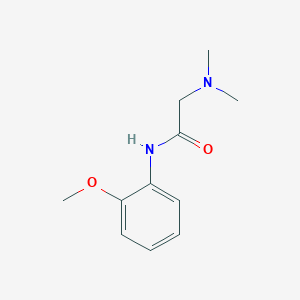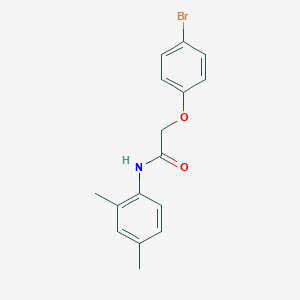
3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid is a quinoline derivative with significant potential in various fields of scientific research. This compound is characterized by the presence of an ethoxycarbonyl group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position of the quinoline ring. The unique structure of this compound makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
作用機序
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target molecules .
Biochemical Pathways
Similar compounds are known to influence a variety of pathways, including those involved in metabolism and cellular function .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is therefore unclear .
Result of Action
Similar compounds are known to have a range of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the ethoxycarbonyl and carboxylic acid groups.
For example, a typical synthetic route may start with the condensation of aniline derivatives with β-ketoesters, followed by cyclization to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized in industrial settings to ensure sustainability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example,
特性
IUPAC Name |
3-ethoxycarbonyl-2-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-19-14(18)11-8(2)15-10-7-5-4-6-9(10)12(11)13(16)17/h4-7H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPDKNWFYGMNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5807408.png)



![4-[2-(2-Methylpentan-2-ylsulfanyl)ethyl]pyridine](/img/structure/B5807437.png)

![N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5807446.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5807479.png)

![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)
![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
